molecular formula C₁₉H₂₂ClN₅O B1145353 Isotrazodone CAS No. 157072-18-9

Isotrazodone

Cat. No.: B1145353
CAS No.: 157072-18-9
M. Wt: 371.86
InChI Key:
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Mechanism of Action

Target of Action

Isotrazodone, also known as Trazodone, is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It primarily targets various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .

Mode of Action

This compound interacts with its targets in a unique way. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . Despite being frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms are also involved .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This disruption of sterol biosynthesis can have significant effects on brain development . Additionally, it has been reported that this compound regulates neurotrophic/growth factors and mitogen-activated protein kinases .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . . It’s worth noting that these properties play a crucial role in the drug’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It has been found to increase 7-DHC and decrease desmosterol levels in brain tissue . This can potentially affect neurodevelopment, especially when the unborn child is of DHCR7+/− genotype . Additionally, this compound has been found to decrease pro-inflammatory mediator release and modulate trophic and transcription factor mRNA expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organisms must adapt to changes in their environment to maintain homeostasis in respect to the chemical environment . This adaptation mechanism can influence how this compound is processed in the body.

Safety and Hazards

Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .

Biochemical Analysis

Biochemical Properties

Isotrazodone plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the serotonin transporter, where it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, this compound binds to serotonin receptors, including 5-HT2A and 5-HT2C receptors, acting as an antagonist. This interaction helps in modulating mood and anxiety levels. This compound also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative and anxiolytic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound enhances serotonin signaling, which can lead to improved mood and reduced anxiety. It influences cell signaling pathways by modulating the activity of serotonin receptors and transporters. This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, it impacts cellular metabolism by influencing the production and utilization of neurotransmitters .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft. This action enhances serotonin signaling and contributes to its antidepressant effects. Additionally, this compound acts as an antagonist at 5-HT2A and 5-HT2C receptors, which helps in reducing anxiety and improving mood. It also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, leading to its sedative and anxiolytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound maintains its efficacy in modulating serotonin levels for several hours after administration. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anxiolytic and antidepressant effects by enhancing serotonin signaling. At higher doses, it can lead to adverse effects such as sedation, hypotension, and serotonin syndrome. Threshold effects have been observed, where the therapeutic effects plateau beyond a certain dosage, and higher doses do not necessarily result in increased efficacy .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. The primary metabolic pathway involves hydroxylation, N-oxidation, and N-dealkylation. The major metabolites of this compound include m-chlorophenylpiperazine (mCPP), which retains some pharmacological activity. The metabolic pathways of this compound are crucial for its clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. This compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. It binds to plasma proteins, which facilitates its transport in the bloodstream. The distribution of this compound is influenced by its lipophilicity and its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of this compound within synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. Additionally, this compound may undergo post-translational modifications that influence its activity and function within the cell .

Chemical Reactions Analysis

Isotrazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, organic solvents, and microwave-assisted synthesis techniques . Major products formed from these reactions include derivatives of this compound that exhibit characteristics of 5-HT1A receptor ligands . The reactivity of this compound is influenced by its molecular structure, which allows it to participate in a wide range of chemical transformations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Isotrazodone involves the condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid in ethanol and water in the presence of sodium hydroxide to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid.", "Step 2: Reduction of the carboxylic acid group in 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid with sodium borohydride in ethanol and water in the presence of hydrochloric acid to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol.", "Step 3: Cyclization of 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol in ethanol and water in the presence of hydrochloric acid to form Isotrazodone." ] }

CAS No.

157072-18-9

Molecular Formula

C₁₉H₂₂ClN₅O

Molecular Weight

371.86

Synonyms

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium

Origin of Product

United States

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